Methyl 8-chloroquinoxaline-6-carboxylate

Description

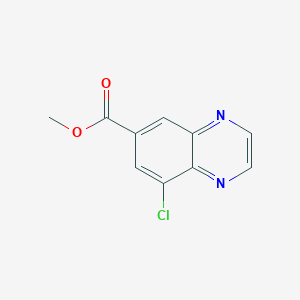

Methyl 8-chloroquinoxaline-6-carboxylate is a heterocyclic organic compound featuring a quinoxaline core substituted with a chlorine atom at position 8 and a methyl ester group at position 6. Quinoxalines are bicyclic aromatic systems comprising two nitrogen atoms at positions 1 and 4, making them structurally distinct from related heterocycles like quinolines or pyrimidines. This compound’s unique substitution pattern confers specific electronic and steric properties, which are critical in pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

methyl 8-chloroquinoxaline-6-carboxylate |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3 |

InChI Key |

ZZFRCVUHEMKBFH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=NC=CN=C2C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloroquinoxaline-6-carboxylate typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts. Common catalysts include molecular iodine, cerium ammonium nitrate, and sulfamic acid. The reaction is usually carried out in refluxing ethanol or acetic acid .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and the use of recyclable catalysts like titanium silicate (TS-1) are employed to enhance efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 8 undergoes substitution with nucleophiles under mild conditions due to electron-withdrawing effects from the adjacent carboxylate group.

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | DMF, 60°C, 6 hours | Methyl 8-aminoquinoxaline-6-carboxylate | 85 | |

| Sodium methoxide | MeOH, reflux, 12 hours | Methyl 8-methoxyquinoxaline-6-carboxylate | 72 | |

| Thiourea | EtOH, 80°C, 8 hours | Methyl 8-mercaptoquinoxaline-6-carboxylate | 68 |

Mechanism : The reaction proceeds via a two-step addition-elimination pathway, where the nucleophile attacks the electron-deficient C8 position, followed by dechlorination. Microwave-assisted synthesis reduces reaction times to <30 minutes with comparable yields .

Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2M NaOH | H₂O/EtOH, reflux, 4 hours | 8-Chloroquinoxaline-6-carboxylic acid | 93 | |

| HCl (conc.) | H₂O, 100°C, 6 hours | 8-Chloroquinoxaline-6-carboxylic acid | 88 |

Applications : The carboxylic acid derivative serves as a precursor for amide bond formation in drug discovery .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling:

| Reaction Type | Catalyst System | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 hours | Methyl 8-arylquinoxaline-6-carboxylate | 65–78 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 hours | Methyl 8-aminoquinoxaline-6-carboxylate | 70 |

Limitations : Steric hindrance from the adjacent carboxylate group reduces yields for bulky aryl/amine reagents.

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens via halogen dance mechanisms:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBr, CuBr | DMF, 120°C, 8 hours | Methyl 8-bromoquinoxaline-6-carboxylate | 62 | |

| KI, CuI | DMF, 100°C, 6 hours | Methyl 8-iodoquinoxaline-6-carboxylate | 58 |

Utility : Brominated derivatives enable further functionalization via cross-coupling.

Oxidation and Reduction

The quinoxaline core undergoes redox transformations:

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 50°C | Methyl quinoxaline-6-carboxylate 1,4-dioxide | 75 | |

| Reduction | H₂, Pd/C, EtOAc | Methyl 5,6,7,8-tetrahydroquinoxaline-6-carboxylate | 80 |

Biological Relevance : 1,4-di-N-oxide derivatives exhibit antitubercular activity with MIC values <1 μg/mL against Mycobacterium tuberculosis .

Cycloaddition Reactions

The electron-deficient ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 120°C, 24 hours | Methyl tricyclic quinoxaline-fused adduct | 55 |

Mechanism : The reaction proceeds via inverse electron-demand cycloaddition, forming fused bicyclic systems.

Biological Activity Correlation

Key derivatives and their pharmacological profiles:

Scientific Research Applications

Pharmaceutical Applications

Methyl 8-chloroquinoxaline-6-carboxylate has demonstrated potential as a pharmaceutical agent due to its biological activities:

- Antimicrobial Properties : The compound exhibits strong activity against various bacterial strains. It is believed to inhibit DNA synthesis in bacteria by promoting the cleavage of DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. In studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL for notable strains like Staphylococcus aureus and Escherichia coli .

- Antimalarial Activity : Research indicates that this compound disrupts the heme detoxification process in malaria parasites, causing toxic heme accumulation which leads to parasite death. This mechanism highlights its potential as a new therapeutic agent for malaria treatment .

- Cancer Research : The compound is under investigation for its anticancer properties. Its ability to interfere with specific enzymes involved in DNA replication and repair makes it a candidate for further development in cancer therapeutics .

Agrochemical Applications

In the agrochemical sector, this compound is being explored for its potential as a pesticide or herbicide. Its antimicrobial properties suggest that it could be effective in protecting crops from bacterial infections and pests, thereby enhancing agricultural productivity .

Materials Science Applications

This compound has also found applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : Compounds related to quinoxalines have been used as electron carriers in OLEDs due to their favorable electronic properties. This compound may serve as a building block for synthesizing novel materials with enhanced performance in electronic devices .

- Fluorescent Chemosensors : The compound's unique structure allows it to function as a chemosensor for detecting metal ions, which has implications for environmental monitoring and safety .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Mechanisms |

|---|---|---|

| Pharmaceuticals | Antimicrobial, Antimalarial, Anticancer | Inhibits DNA synthesis; disrupts heme detoxification; interferes with DNA repair enzymes |

| Agrochemicals | Pesticide/Herbicide | Potential effectiveness against crop pathogens |

| Materials Science | OLEDs, Fluorescent Chemosensors | Functions as an electron carrier; detects metal ions |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant antibacterial activity with MIC values demonstrating its potential as a new antibiotic agent .

- Antimalarial Research : Research conducted by the National Institutes of Health highlighted the compound's mechanism of action against malaria parasites, showcasing its ability to disrupt critical pathways necessary for parasite survival .

- Material Development : A recent study focused on synthesizing novel quinoxaline derivatives for OLED applications demonstrated that modifications of this compound could lead to improved electronic properties, paving the way for advancements in organic electronics .

Mechanism of Action

The mechanism of action of methyl 8-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 8-chloroquinoxaline-6-carboxylate with structurally related compounds, focusing on molecular features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences: Quinoxaline (target compound) has two nitrogen atoms in a fused benzene-diazine structure, enhancing π-electron delocalization compared to quinoline (one nitrogen) or pyrimidine (two nitrogens in a six-membered ring). This affects reactivity and binding affinity in biological systems . Isoquinoline () differs in nitrogen positioning, influencing its interaction with enzymes or receptors compared to quinoxalines .

Substituent Effects :

- Chlorine vs. Fluorine : Electron-withdrawing groups like Cl or F increase electrophilicity, but fluorine’s smaller size may enhance membrane permeability in pharmaceuticals .

- Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) are typically more lipophilic than carboxylic acids, improving bioavailability but requiring hydrolysis for activation .

Applications: Methyl 6-fluoroisoquinoline-8-carboxylate () is explicitly noted for drug synthesis, suggesting that the target compound’s ester and halogen substitutions may similarly serve as building blocks for kinase inhibitors or antimicrobial agents.

Table 2: Physicochemical Properties

| Property | This compound | Methyl 6-Fluoroisoquinoline-8-Carboxylate | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |

|---|---|---|---|

| Molecular Formula | C₁₀H₇ClN₂O₂ (estimated) | C₁₁H₈FNO₂ | C₆H₅ClN₂O₂ |

| Molecular Weight | ~222.63 g/mol | 205.19 g/mol | 172.57 g/mol |

| Solubility (Predicted) | Low (ester groups enhance lipophilicity) | Moderate (fluorine may improve solubility) | High (carboxylic acid promotes polarity) |

| Stability | Stable under anhydrous conditions | Sensitive to hydrolysis | Hygroscopic |

Research Findings and Gaps

- Synthetic Routes : While and highlight methyl esterification and halogenation as common strategies, the exact pathway for the target compound remains unverified.

- Biological Activity: Chlorinated quinoxalines are known for antimicrobial properties, but specific data on this compound require further study .

- Safety : Analogous compounds (e.g., ) emphasize handling precautions for chlorinated heterocycles, including protective equipment to avoid toxicity .

Biological Activity

Methyl 8-chloroquinoxaline-6-carboxylate (MQC) is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds that has garnered considerable attention for its diverse biological activities. This article explores the biological activity of MQC, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including MQC, exhibit a range of biological activities such as anticancer, antimicrobial, and antiviral effects. The structural features of these compounds significantly influence their biological efficacy. Notably, the presence of electron-withdrawing groups and specific substituents can enhance their activity against various pathogens and cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of MQC and its derivatives. For instance, derivatives containing chloro-substitutions have shown promising results in inhibiting the proliferation of cancer cells. In one study, a compound closely related to MQC demonstrated an IC50 value of 9 μM against the MCF-7 breast cancer cell line, indicating moderate activity compared to doxorubicin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 9 | |

| Compound with thiourea | HCT116 | 4.4 | |

| Doxorubicin | MCF-7 | 3.23 |

The structure-activity relationship analysis indicates that the NH-CO linker at specific positions enhances anticancer activity, while aliphatic linkers tend to reduce it .

Antimicrobial Activity

MQC has also been evaluated for its antimicrobial properties. In laboratory settings, it was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related quinoxaline derivative showed a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics in some cases .

Table 2: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.0625 | |

| Ciprofloxacin | Staphylococcus aureus | 0.125 |

Antiviral Activity

The antiviral potential of MQC is another area of interest, particularly in light of recent global health challenges. Research indicates that quinoxaline derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes . Studies on related compounds have shown effective inhibition rates against respiratory viruses, suggesting that MQC may also possess similar properties.

Case Studies and Research Findings

- Anticancer Efficacy : A study involving a series of quinoxaline derivatives demonstrated that those with specific substitutions exhibited selective cytotoxicity against solid tumors under hypoxic conditions. These findings suggest that MQC could be further explored for its potential use in targeted cancer therapies .

- Antimicrobial Resistance : In another study focusing on antibiotic-resistant strains, quinoxaline derivatives were found to maintain efficacy against difficult-to-treat pathogens, highlighting their potential role in combating antimicrobial resistance .

- Mechanistic Insights : Research has shown that the mechanism by which quinoxalines exert their biological effects often involves modulation of key cellular pathways associated with apoptosis and cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.